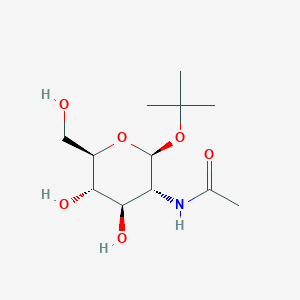

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Significance of β-D-Glucopyranoside Linkages in Carbohydrate Chemistry

The β-D-glucopyranoside linkage is a ubiquitous and critical structural motif in biologically significant carbohydrates. This particular anomeric configuration, where the substituent at the anomeric carbon (C-1) is in the equatorial position, imparts specific conformational properties to the sugar ring. In the context of N-acetylglucosamine, the β-linkage is a hallmark of numerous important biomolecules, including chitin (B13524), the primary component of arthropod exoskeletons and fungal cell walls, and the core structures of N-linked glycans attached to proteins. The stereochemistry of the glycosidic bond profoundly influences the three-dimensional structure of oligosaccharides and, consequently, their interactions with proteins such as lectins and enzymes. Therefore, the ability to stereoselectively synthesize β-D-glucopyranoside linkages is a central challenge and a major focus in synthetic carbohydrate chemistry.

Overview of 2-Acetamido-2-deoxy-β-D-glucopyranoside Derivatives as Synthetic Precursors

Derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside are indispensable tools for the synthesis of complex glycans. The acetamido group at the C-2 position plays a crucial role in directing the stereochemical outcome of glycosylation reactions. Through neighboring group participation, the N-acetyl group can facilitate the formation of a 1,2-trans-glycosidic bond, leading to the desired β-anomer. Synthetic chemists have developed a wide array of these derivatives, each with specific protecting groups at the hydroxyl positions and a suitable leaving group at the anomeric center. These modifications allow for the strategic activation of the sugar as a glycosyl donor or its use as a glycosyl acceptor in a sequential and controlled manner, forming the basis of modern oligosaccharide synthesis.

Scope and Research Trajectories of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Among the various N-acetylglucosamine derivatives, tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside has emerged as a valuable synthetic intermediate. The tert-butyl group at the anomeric position serves as a stable protecting group that can be cleaved under specific acidic conditions, often with minimal impact on other acid-labile protecting groups within a complex molecule. This property makes it a useful building block in convergent synthetic strategies where a temporary anomeric protecting group is required.

Research involving this compound primarily focuses on its utility as a glycosyl acceptor. The free hydroxyl groups at positions C-3, C-4, and C-6 can be selectively glycosylated with various glycosyl donors to construct disaccharides and larger oligosaccharide fragments. The stability of the anomeric tert-butyl group ensures that this position remains unreactive during these coupling reactions. Subsequent removal of the tert-butyl group can then unmask the anomeric hydroxyl, allowing the newly formed oligosaccharide to act as a glycosyl donor in further elongation of the glycan chain.

Physicochemical Properties of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside

| Property | Value |

| CAS Number | 262849-69-4 |

| Molecular Formula | C₁₂H₂₃NO₆ |

| Molecular Weight | 277.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and water |

Contextualization within Glycoconjugate and Oligosaccharide Synthesis Strategies

The synthesis of glycoconjugates and oligosaccharides often requires a multi-step approach involving the sequential coupling of monosaccharide building blocks. The strategic use of protecting groups is central to these syntheses, and tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside fits neatly into this paradigm.

In a typical synthetic route, this compound can be selectively protected at the C-4 and C-6 hydroxyl groups, leaving the C-3 hydroxyl available for glycosylation. This makes it an ideal acceptor for the introduction of a sugar residue at this position, a common linkage in many biologically active glycans. For instance, it can be used in the synthesis of fragments of bacterial cell wall peptidoglycan or the core structures of N-glycans.

Once the desired oligosaccharide fragment is assembled on the tert-butyl glycoside scaffold, the anomeric tert-butyl group can be selectively removed. This is often achieved using trifluoroacetic acid or other strong acids. The resulting hemiacetal can then be converted into a glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide, ready for coupling with another acceptor molecule, which could be an amino acid, a lipid, or another sugar. This strategy of converting a glycosyl acceptor into a donor is a powerful tool in the convergent synthesis of complex glycoconjugates.

Research Findings on the Application of 2-Acetamido-2-deoxy-β-D-glucopyranoside Derivatives in Synthesis

| Glycosyl Donor | Glycosyl Acceptor | Product | Research Focus |

| 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside | β-(1→3)-linked disaccharide | Synthesis of lacto-N-biose II derivatives. nih.gov |

| 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide | Benzyl (B1604629) 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | α-D-linked disaccharide | Synthesis of a precursor for 2-acetamido-2-deoxy-3-O-β-D-mannopyranosyl-D-glucose. nih.gov |

| 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4,6-tri-O-acetyl-α-D-mannopyranosyl bromide | Various acceptors with a free hydroxyl group | Oligosaccharides with a GlcNAcβ(1→2)Manα linkage | Synthesis of potential substrates for glycosyltransferases. chemicalbook.com |

This strategic utility underscores the importance of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a valuable building block in the synthetic glycoscientist's toolbox, enabling the construction of complex and biologically relevant carbohydrate structures.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)/t7-,8-,9-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQDIFJAITZUPX-ILAIQSSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Acetamido 2 Deoxy β D Glucopyranoside

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer the advantage of high stereoselectivity and regioselectivity under mild reaction conditions, leveraging the catalytic prowess of enzymes. These approaches can be broadly categorized into direct enzymatic glycosylation and integrated sequences involving both chemical and enzymatic steps.

Glycosylation Reactions Promoted by Enzymes

Enzymatic glycosylation for the synthesis of alkyl β-N-acetylglucosaminides primarily involves the use of β-N-acetylhexosaminidases (EC 3.2.1.52). nih.govdtu.dk These enzymes, belonging to the glycoside hydrolase family 20 (GH20), naturally catalyze the hydrolysis of terminal N-acetyl-β-D-hexosamine residues. dtu.dk However, under specific conditions, they can be utilized for synthesis through either reverse hydrolysis or transglycosylation. researchgate.net

In reverse hydrolysis, the enzyme catalyzes the condensation of a free N-acetylglucosamine sugar with an alcohol. Transglycosylation, on the other hand, involves the transfer of an N-acetylglucosamine moiety from a donor substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to an acceptor alcohol. The catalytic mechanism of these enzymes proceeds through a substrate-assisted mechanism involving the formation of a glucoxazolinium ion intermediate. dtu.dk

While β-N-acetylhexosaminidases have been successfully employed for the synthesis of various β-N-acetylglucosaminides, the synthesis of the tert-butyl glycoside is particularly challenging due to the steric bulk of the tert-butyl alcohol. Research has shown that while these enzymes can glycosylate a range of acceptors, highly hindered alcohols may be poor substrates. nih.gov In one study, it was noted that tert-butanol (B103910) gave no product in a transglycosylation reaction catalyzed by a fungal β-N-acetylhexosaminidase. dtu.dk However, the glycosylation of other sterically hindered tertiary alcohols has been observed with different glycosidases, suggesting that the feasibility is highly dependent on the specific enzyme and reaction conditions. nih.gov

| Enzymatic Strategy | Enzyme Class | Typical Donor Substrate | Typical Acceptor Substrates | Key Considerations |

|---|---|---|---|---|

| Reverse Hydrolysis | β-N-acetylhexosaminidases (GH20) | N-acetyl-D-glucosamine (GlcNAc) | Alcohols, Amino Acids | Equilibrium-controlled reaction, often requires high substrate concentrations. |

| Transglycosylation | β-N-acetylhexosaminidases (GH20) | Activated GlcNAc donors (e.g., pNP-GlcNAc, oxazolines) | Alcohols, Sugars | Kinetically controlled reaction, can achieve higher yields than reverse hydrolysis. Steric hindrance of the acceptor is a critical factor. nih.govdtu.dk |

Integrated Chemical and Enzymatic Reaction Sequences

An integrated chemoenzymatic approach can overcome some of the limitations of purely enzymatic or chemical methods. A common strategy involves the chemical synthesis of an activated N-acetylglucosamine donor, followed by an enzymatic glycosylation step. For instance, 2-methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline (NAG-oxazoline), a readily synthesized derivative of N-acetylglucosamine, can serve as an efficient donor for transglycosylation reactions catalyzed by β-N-acetylhexosaminidases. nih.gov

Another chemoenzymatic strategy involves the non-selective chemical synthesis of a mixture of anomers (α and β), followed by the selective enzymatic hydrolysis of the undesired anomer. For example, a fungal β-N-acetylhexosaminidase from Penicillium oxalicum has been used for the selective removal of the β-anomer from an anomeric mixture of N-acetylgalactosamine derivatives, allowing for the isolation of the pure α-anomer. mdpi.com This principle could be applied in reverse to isolate the β-anomer if a suitable α-selective enzyme were available.

Direct Chemical Glycosylation Strategies

Direct chemical glycosylation offers a more traditional route to tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside. However, the direct glycosylation of N-acetylglucosamine donors is notoriously difficult. acs.org This is largely due to the participation of the N-acetyl group at the C-2 position, which can lead to the formation of a stable 1,2-oxazoline intermediate, a competing side reaction that reduces the yield of the desired glycoside. acs.orgnih.gov

Anomeric Activation and Stereoselective β-Glycosylation

To achieve glycosylation, the anomeric position of the N-acetylglucosamine donor must be activated. This is typically done by introducing a good leaving group at the anomeric carbon (C-1). Common N-acetylglucosamine donors include glycosyl halides, acetates, trichloroacetimidates, and thioglycosides. nih.gov The choice of donor and activating promoter is crucial for controlling the stereochemical outcome of the reaction.

For the synthesis of β-glycosides, the neighboring group participation of the N-acetyl group at C-2 is often exploited. The acetyl group can attack the anomeric center to form an oxazolinium ion intermediate, which then blocks the α-face of the sugar. Subsequent nucleophilic attack by the alcohol acceptor can then only occur from the β-face, leading to the formation of the 1,2-trans-glycoside (the β-anomer).

Factors Influencing β-Selectivity in Glycosylation Reactions

Several factors influence the stereochemical outcome of the glycosylation of N-acetylglucosamine donors:

Protecting Groups: The nature of the protecting groups on the other hydroxyls of the sugar can influence the reactivity of the donor and the stereoselectivity of the reaction. For example, a tert-butyldimethylsilyl (TBDMS) group at the 4-O-position has been shown to have a favorable effect on the reactivity of an N-acetylglucosamine donor, leading to complete β-selectivity with primary alcohols. nih.gov

Solvent: The solvent can play a significant role in stabilizing reaction intermediates and influencing the reaction pathway.

Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product and can enhance stereoselectivity.

Nature of the Acceptor: Sterically hindered alcohols, such as tert-butanol, are generally poor nucleophiles, making glycosylation challenging. nih.gov High yields are more commonly achieved with less hindered primary alcohols. nih.gov

Exploration of Lewis Acid Catalyzed Glycosylation (e.g., Yb(OTf)₃-BF₃·OEt₂)

Lewis acids are commonly used as promoters in chemical glycosylation to activate the glycosyl donor. However, their effectiveness in the direct glycosylation of N-acetylglucosamine donors can be variable.

In a study investigating the β-selective glycosylation of a 4-O-TBDMS-protected N-acetylglucosamine donor, it was found that Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) and boron trifluoride diethyl etherate (BF₃·OEt₂) were not as effective as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). nih.gov In these instances, the desired coupling product was obtained in low yields. nih.gov

The choice of the Lewis acid is critical and its effectiveness is highly dependent on the specific glycosyl donor, acceptor, and reaction conditions. While Yb(OTf)₃ and BF₃·OEt₂ may not have been optimal in the aforementioned study, they are potent Lewis acids that have been successfully employed in other glycosylation reactions. nih.gov For instance, a combination of bismuth triflate and BF₃·OEt₂ has been shown to be an efficient promoter for the glycosylation of N-acetylneuraminic acid derivatives. nih.gov The challenge in the synthesis of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside lies in finding the right combination of an activated N-acetylglucosamine donor and a Lewis acid catalyst system that can overcome the steric hindrance of the tert-butyl alcohol and favor the formation of the β-anomer over the competing oxazoline (B21484) side-product.

| Promoter | Temperature (°C) | Time (h) | Yield of β-glycoside (%) |

|---|---|---|---|

| TMSOTf | 25 | 48 | 51 |

| TMSOTf | 40 | 12 | 67 |

| TfOH | 40 | 12 | Slight decrease in yield |

| BF₃·OEt₂ | 40 | 12 | Not effective |

| Yb(OTf)₃ | 40 | 12 | Not effective |

Solvent System Effects on Glycosylation Efficiency and Stereocontrol

The choice of solvent plays a pivotal role in the efficiency and stereochemical outcome of glycosylation reactions. In the synthesis of glucopyranosides, the solvent can influence the reactivity of the glycosyl donor and acceptor, as well as the stability of intermediates, thereby dictating the ratio of α and β anomers. For instance, in certain glycosylation reactions, diethyl ether has been shown to provide optimal α-selectivity when using a TES-protected trichloroacetimidate (B1259523) of fucose at low temperatures. beilstein-journals.org The polarity and coordinating ability of the solvent are critical factors. Non-polar, non-coordinating solvents can favor the formation of contact ion pairs between the activator and the leaving group, which can influence the stereochemical course of the reaction. Conversely, polar and coordinating solvents can solvate the reactive intermediates, potentially leading to different stereochemical outcomes.

The stereoselectivity of glycosylation is a complex interplay of the glycosyl donor, acceptor, promoter, and solvent. The anomeric effect, the nature of the protecting groups, and the reaction mechanism (SN1 or SN2) are all influenced by the solvent system. A thorough understanding and careful selection of the solvent are therefore essential for achieving high efficiency and the desired β-stereocontrol in the synthesis of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Protective Group Strategies in Glucopyranoside Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates like tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside. These groups temporarily block reactive hydroxyl groups, allowing for selective reactions at other positions.

Tert-butyldimethylsilyl (TBDMS) groups are widely used silyl (B83357) ethers for protecting hydroxyl groups in carbohydrate chemistry. beilstein-journals.orgtotal-synthesis.com Their steric bulk can be exploited to selectively protect less hindered primary hydroxyl groups over more hindered secondary ones. researchgate.net This regioselectivity is a powerful tool in multistep syntheses. rsc.org The TBDMS group is stable under a variety of reaction conditions but can be readily removed using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). total-synthesis.comnih.gov

The electronic properties of silyl groups also influence the reactivity of the glycosyl donor. Silyl ethers are more electron-donating than acyl protecting groups, which can increase the reactivity of the glycosyl donor. beilstein-journals.org However, the bulky nature of the TBDMS group can also introduce conformational changes that may affect reactivity and stereoselectivity. beilstein-journals.org It has been observed that under basic conditions, the TBDMS group can migrate between trans-diaxial hydroxyl functions in carbohydrates. researchgate.net

Table 1: Common Silyl Protecting Groups and Their Relative Stability

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | ~60 | ~10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | Slightly more stable than TBS | Slightly more stable than TBS |

Pivaloyl (Piv) and benzyl (B1604629) (Bn) groups are other important classes of protecting groups in carbohydrate synthesis. Pivaloyl esters are sterically hindered and offer good stability.

Benzyl ethers are widely used due to their stability under a broad range of conditions, including acidic and basic environments. nih.gov They are typically considered "permanent" protecting groups that are removed in the final stages of a synthesis. nih.gov The removal of benzyl groups is commonly achieved through hydrogenolysis. researchgate.net The presence of benzyl groups can influence the reactivity of glycosyl donors; for example, a thioglycoside with benzyl ethers is significantly more reactive than its acetylated counterpart. beilstein-journals.org

The ability to selectively remove one type of protecting group in the presence of others (orthogonality) is a cornerstone of modern carbohydrate synthesis. rsc.org This allows for the sequential modification of different hydroxyl groups within the same molecule.

For instance, TBDMS groups can be selectively cleaved using fluoride ions without affecting benzyl or acyl groups. nih.gov Benzyl groups are typically removed by hydrogenolysis, a method that does not affect most other protecting groups. researchgate.net Acyl groups like acetyl and benzoyl can be removed under basic conditions, such as Zemplén deacetylation using sodium methoxide (B1231860) in methanol (B129727).

The development of regioselective deprotection methods further enhances synthetic efficiency. For example, the primary tert-butyldimethylsilyl (TBDMS) group of a fully O-TBDMS protected monosaccharide can be regioselectively removed using boron trichloride (B1173362) (BCl3). nih.gov

One-Pot Synthetic Procedures for Glucopyranoside Analogues

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource management. In the context of glucopyranoside synthesis, one-pot procedures can streamline the process of protection, glycosylation, and deprotection.

For example, a regioselective one-pot silylation and acetylation method has been developed to form partially acetylated sugars. rsc.orgnih.gov Such strategies simplify the preparation of partially or differentially substituted synthetic intermediates, which are crucial for the synthesis of complex oligosaccharides. rsc.org The development of one-pot methods for the synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose and its analogues has been a focus of research. taylorfrancis.comresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside requires careful optimization of various reaction parameters. These include temperature, reaction time, catalyst loading, and the stoichiometry of reactants. researchgate.net

For glycosylation reactions, the choice and amount of promoter or catalyst are critical. For instance, TMSOTf has been used as a catalyst for glycosylation at low temperatures. beilstein-journals.org The reaction temperature can significantly influence the rate and selectivity of the reaction; lower temperatures often favor the formation of the kinetic product. The duration of the reaction is also crucial to ensure complete conversion of the starting materials while minimizing the formation of side products.

The purification of the final product is another important consideration. Chromatographic techniques are often employed to separate the desired β-anomer from the α-anomer and other impurities. The optimization of these purification methods is essential for obtaining the target compound with high purity. The systematic study of these parameters, sometimes using design of experiment (DoE) approaches, can lead to robust and scalable synthetic processes. mdpi.com

Table 2: Key Reaction Parameters and Their Potential Impact

| Parameter | Potential Impact on Synthesis |

|---|---|

| Temperature | Affects reaction rate and stereoselectivity. Lower temperatures can enhance selectivity. |

| Reaction Time | Influences the extent of reaction and the formation of byproducts. |

| Catalyst/Promoter | Type and concentration affect reaction rate and can influence stereochemical outcome. |

| Solvent | Impacts solubility, reactivity of intermediates, and stereoselectivity. |

| Protecting Groups | Influence reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. |

Derivatization and Functionalization of Tert Butyl 2 Acetamido 2 Deoxy β D Glucopyranoside

Anomeric Functionalization for Glycosyl Donor Development

The conversion of the stable tert-butyl glycoside into a reactive glycosyl donor is a key transformation in its application in oligosaccharide synthesis. This typically involves the removal of the tert-butyl group to reveal the anomeric hydroxyl group, which is then converted into a suitable leaving group.

Synthesis of Glycosyl Donors from the tert-Butyl Glucopyranoside Scaffold

The development of effective glycosyl donors from the tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside scaffold is pivotal for its use in glycosylation reactions. The primary step in this process is the selective cleavage of the anomeric tert-butyl ether to yield the corresponding hemiacetal. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid.

Once the hemiacetal is formed, it can be converted into a variety of glycosyl donors. Common examples include:

Glycosyl Halides: The hemiacetal can be treated with reagents such as titanium tetrabromide to produce the thermodynamically favored α-glycosyl bromide. nih.gov These glycosyl bromides are effective donors in Koenigs-Knorr type glycosylations.

Trichloroacetimidates: Reaction of the hemiacetal with trichloroacetonitrile (B146778) in the presence of a base like sodium hydride or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) affords the corresponding trichloroacetimidate (B1259523) donor. These donors are widely used due to their high reactivity and stereoselectivity in glycosylation reactions.

Thioglycosides: The hemiacetal can be converted to a thioglycoside, for example, by reaction with a thiol in the presence of a Lewis acid. Thioglycosides are stable glycosyl donors that can be activated under various conditions, making them valuable in convergent oligosaccharide synthesis strategies.

The choice of the glycosyl donor and the protecting groups on the hydroxyl moieties significantly influences the outcome of the glycosylation reaction, including the yield and the stereoselectivity of the newly formed glycosidic linkage.

Anomeric O-Acylation Reactions

Anomeric O-acylation involves the esterification of the anomeric hydroxyl group. Following the removal of the tert-butyl group from tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside to form the hemiacetal, the anomeric position can be acylated. This is often achieved using an acylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine.

Interestingly, for 2-acetamido sugars, anomeric acylation often results in a mixture of α and β anomers. nih.gov The resulting anomeric acetates can serve as glycosyl donors themselves under Lewis acid catalysis. For instance, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose is a known starting material for the synthesis of various glucosamine (B1671600) glycosyl donors. tandfonline.com The reactivity of these anomeric acetates as donors is influenced by the nature of the other protecting groups on the sugar ring.

Modification at Hydroxyl Positions

The selective functionalization of the hydroxyl groups at the C-3, C-4, and C-6 positions of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is crucial for its use as a building block in the synthesis of complex oligosaccharides. The differential reactivity of these hydroxyl groups allows for regioselective protection and subsequent modification.

Regioselective Acetylation and Pivaloylation

The regioselective acylation of the hydroxyl groups of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is guided by the inherent differences in their steric and electronic properties. The primary hydroxyl group at the C-6 position is generally the most reactive towards acylation due to its lower steric hindrance compared to the secondary hydroxyl groups at C-3 and C-4.

Acetylation: Selective acetylation of the C-6 hydroxyl can often be achieved by using a stoichiometric amount of an acetylating agent, such as acetic anhydride, at low temperatures in the presence of a base like pyridine.

Pivaloylation: For the introduction of a bulkier pivaloyl group, the C-6 hydroxyl also reacts preferentially. This steric bulk can be advantageous in directing subsequent reactions at other positions.

Achieving regioselectivity at the C-3 and C-4 positions is more challenging and often requires more sophisticated strategies, such as the use of stannylene acetals to activate a specific hydroxyl group. The general order of reactivity for acylation is C-6 > C-3 > C-4.

| Reagent | Target Position | Typical Conditions | Selectivity |

| Acetic Anhydride | C-6 | Pyridine, low temperature | High |

| Pivaloyl Chloride | C-6 | Pyridine | High |

Introduction of Silyl (B83357) Ethers (e.g., Tert-Butyldiphenylsilyl)

Silyl ethers are widely used as protecting groups in carbohydrate chemistry due to their ease of introduction, stability under various conditions, and selective removal. The tert-butyldiphenylsilyl (TBDPS) group is particularly valued for its steric bulk and stability towards acidic conditions. wikipedia.org

Similar to acylation, the introduction of a TBDPS group onto tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside occurs with high regioselectivity at the primary C-6 hydroxyl group. nih.gov The reaction is typically carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) and a base such as imidazole (B134444) in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The steric hindrance of the TBDPS group effectively shields the C-6 position, allowing for subsequent manipulations at the C-3 and C-4 hydroxyls. The TBDPS group is stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF).

| Reagent | Target Position | Typical Conditions | Product |

| TBDPSCl, Imidazole | C-6 | DMF, room temperature | tert-Butyl 2-acetamido-6-O-(tert-butyldiphenylsilyl)-2-deoxy-β-D-glucopyranoside |

Methylation Strategies

Methylation of the hydroxyl groups of carbohydrates is a common modification that can alter their solubility and biological activity. The methylation of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be achieved using various methods, with the regioselectivity depending on the reaction conditions and any existing protecting groups.

A common method for methylation is the use of a strong base, such as sodium hydride, followed by the addition of methyl iodide. In the absence of other protecting groups, this can lead to permethylation. For regioselective methylation, it is often necessary to first protect two of the three hydroxyl groups. For instance, if the C-6 position is protected with a TBDPS group and the C-4 position is temporarily protected, methylation can be directed to the C-3 position.

Synthesis of Covalently Linked Conjugates

Covalent conjugation transforms simple monosaccharides into sophisticated molecular tools for biological investigation and therapeutic applications. By attaching them to other chemical entities, their properties can be tailored for specific functions, such as targeted delivery or molecular recognition studies.

The introduction of an azide (B81097) (N₃) moiety onto the glycoside structure is a key step in preparing it for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example, forming a stable 1,2,3-triazole ring that covalently links the sugar to a molecule bearing an alkyne group. organic-chemistry.org

This functionalization can be achieved by modifying one of the hydroxyl groups of the pyranoside ring into an azide. For instance, a hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide nucleophile. Alternatively, an azido-containing ether can be formed, such as in the synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-β-D-glucopyranoside. Once the azido (B1232118) group is installed, the modified glucopyranoside derivative is ready for conjugation with various alkyne-containing molecules, including fluorescent dyes, peptides, or complex aglycones, to create neoglycoconjugates for diverse biological applications.

| Compound Name | CAS Registry Number | Application Note |

|---|---|---|

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide | 6205-69-2 | A versatile building block for synthesizing glycoconjugates via CuAAC reactions. |

| 2-Azidoethyl 2-Acetamido-2-deoxy-β-D-glucopyranoside | 142072-12-6 | Features an azido group on the aglycone portion for subsequent ligation. |

| 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide | 214467-60-4 | Used when acid-labile protecting groups are not desired during synthesis. |

Polymeric scaffolds provide a platform for creating macromolecular drug delivery systems. N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble, biocompatible polymers that have been extensively studied for this purpose. nih.gov The attachment of sugar moieties like tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives to HPMA copolymers can enhance the solubility of conjugated drugs and facilitate targeted delivery to specific cells or tissues.

The conjugation process typically involves a polymer-analogous reaction, where a reactive precursor of the HPMA copolymer is treated with a functionalized sugar derivative. nih.gov For this to occur, the glucopyranoside must first be modified to contain a reactive group that can form a covalent bond with the polymer backbone. This could be an amine, a carboxylic acid, or an azide for click chemistry ligation. The resulting glycoconjugate combines the properties of the polymer scaffold with the biological recognition capabilities of the carbohydrate. nih.gov

Precursor Role in Thioglycoside and Thiosugar Analogues

tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a precursor for the synthesis of thioglycosides and thiosugar analogues. Thioglycosides, which feature a sulfur atom at the anomeric position, are important intermediates in modern glycosylation chemistry due to their stability and their ability to be activated under specific conditions to act as glycosyl donors. nih.govumsl.edu

The synthesis of thioglycosides from a precursor like the title compound often involves the initial protection of hydroxyl groups, followed by the manipulation of the anomeric center. More direct methods involve the reaction of per-acetylated sugars with a thiol in the presence of a promoter. rsc.org For example, research has demonstrated the synthesis of thioglycosides from per-acetylated sugars using triflic acid (TfOH) as a promoter, which facilitates the reaction at the anomeric carbon. rsc.org The choice of promoter and reaction conditions can influence the yield and stereoselectivity of the product. rsc.org These thioglycoside building blocks are then used in the assembly of complex oligosaccharides and glycoconjugates. researchgate.net

Role As a Building Block in Complex Carbohydrate and Glycoconjugate Synthesis

Oligosaccharide Assembly through Glycosylation

Glycosylation is the fundamental reaction for assembling monosaccharide units into larger oligosaccharide chains. This process involves the reaction of a glycosyl donor, which has an activated anomeric carbon, with a glycosyl acceptor, which has a free hydroxyl group.

Formation of Specific Glycosidic Linkages (e.g., β-(1→4), β-(1→6))

The formation of specific glycosidic linkages is critical for the biological function of oligosaccharides. For instance, the β-(1→4) linkage is characteristic of chitin (B13524) and the backbone of N-glycans, while the β-(1→6) linkage is a common branch point. The regioselectivity of glycosylation is controlled by the use of protecting groups on the glycosyl acceptor, leaving only the desired hydroxyl group available for reaction.

While this is a fundamental concept in carbohydrate synthesis, there are no specific documented instances of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside being used as a glycosyl acceptor to form these specific linkages. For example, to form a β-(1→4) linkage, a derivative with a free hydroxyl at the C4 position would be required. The synthesis of such a selectively protected building block from the parent tert-butyl glycoside would be a necessary prerequisite.

Strategies for Stereocontrolled Glycosidic Bond Formation

Achieving stereocontrol at the newly formed anomeric center is a primary challenge in oligosaccharide synthesis. The 2-acetamido group in GlcNAc derivatives can exert a powerful "neighboring group participation" effect. When a suitable activating group is used, the amide carbonyl oxygen can attack the anomeric center from the β-face, leading to the formation of a bicyclic oxazolinium intermediate. Subsequent attack by the acceptor's hydroxyl group occurs from the opposite (α) face of the oxazoline (B21484), resulting in the stereospecific formation of a β-(1,2-trans)-glycosidic linkage.

This is the most common strategy for creating β-linked GlcNAc residues. However, this mechanism requires the departure of the anomeric substituent. The stability of the anomeric tert-butyl group makes it unsuitable for participating in this standard, reliable method for β-glycoside formation. Alternative methods for stereocontrol exist, but their application with this specific compound is not reported.

Polysaccharide and Glycopolymer Synthesis

The synthesis of polysaccharides or long glycopolymers requires a monomer that can be polymerized. This typically involves either ring-opening polymerization of anhydro-sugars or polycondensation of monomers with complementary reactive groups. There is currently no evidence in the scientific literature to suggest that tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been used as a monomer for the synthesis of polysaccharides or glycopolymers.

Construction of Glycoconjugates for Biological Research

Glycoconjugates, such as glycoproteins and glycolipids, are vital for many biological processes. Synthetic glycoconjugates are valuable tools for studying these processes.

Design of Glycan-Decorated Polymers for Lectin Ligand Studies

Glycan-decorated polymers are synthetic macromolecules presenting multiple copies of a carbohydrate ligand. They are often used to study and bind to lectins, which are carbohydrate-binding proteins, through the "cluster glycoside effect," where multivalent presentation enhances binding affinity.

The general strategy for creating these polymers involves two main approaches: (1) polymerization of a monomer that already carries the carbohydrate, or (2) post-polymerization modification of a reactive polymer backbone with a functionalized carbohydrate. For the latter approach, the carbohydrate unit would need a reactive linker. While this is a common technique in glycobiology, there are no specific reports of tert-butyl 2-acetamido-2-deoxy-β-D-glucopyranoside being functionalized and attached to a polymer backbone for the purpose of studying lectin interactions. Researchers typically employ carbohydrate derivatives with more versatile functional groups, such as azides or alkynes for "click chemistry" attachment, or thiols for coupling reactions.

Chemoenzymatic Production of Functionalized Chitooligomers

Information regarding the specific use of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a building block in the chemoenzymatic production of functionalized chitooligomers is not available in the provided search results. Research in this area has described chemoenzymatic methods using other types of building blocks and protecting groups for modifying chitosan (B1678972) and chitooligomers. For instance, an efficient procedure has been reported for preparing organosoluble 3,6-di-O-tert-butyldimethylsilyl (TBDMS)-chitosan, which utilizes a silyl (B83357) protecting group rather than a tert-butyl glycoside for subsequent modifications. researchgate.net Another study details the use of engineered glycoside hydrolases for the oligomerization of activated building blocks derived from (GlcNAc)2-para-nitrophenol to produce chitooligomers with alternating sugar compositions. researchgate.net However, a direct role for tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside in these processes is not documented.

Synthesis of Monofucosylated Oligosaccharides and Sialylated Derivatives

Protected monosaccharides are crucial starting points for synthesizing complex, biologically significant oligosaccharides, including those containing fucose and sialic acid. The automated chemical synthesis of such molecules often relies on a series of protected building blocks to construct the desired glycan chain. nih.govethz.ch

While direct studies detailing the use of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside for this specific purpose were not found, its function can be understood by analogy to similar compounds. Research on the cellular synthesis of oligosaccharides has shown that exposing HT-29 cells to 1-benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (GalNAcα-O-bn), a structurally related primer, leads to the accumulation of a series of complex benzylated oligosaccharides. umsl.edu These synthesized structures included derivatives containing N-acetylneuraminic acid (sialic acid) and fucose, demonstrating that a simple, protected monosaccharide can be elaborated by cellular enzymes into complex structures like the sialyl-Lewisx antigen. umsl.edu The tert-butyl group of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves a similar function to the benzyl (B1604629) group in GalNAcα-O-bn, acting as a stable, hydrophobic protecting group that allows the monosaccharide to serve as an acceptor for the sequential addition of other sugars by glycosyltransferases within the cell.

Table 1: Examples of Synthesized Oligosaccharide Structures Using a Primer

| Primer Compound | Cell Line | Key Resulting Structures |

| 1-benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside | HT-29 | Sialylated derivatives, Fucosylated derivatives, Sialyl-Lewisx |

Data derived from studies on analogous saccharide primers. umsl.edu

Application as Saccharide Primers in Cell-Based Oligosaccharide Synthesis Research

tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside fits the profile of a saccharide primer used in cell-based oligosaccharide synthesis. Saccharide primers are amphiphilic glycosides, possessing both a hydrophilic sugar headgroup and a hydrophobic hydrocarbon tail. colab.ws When added to a cell culture medium, these primers can cross the cell membrane and intercept the cell's natural glycan biosynthetic pathways. colab.ws

Once inside the cell, typically in the Golgi apparatus, the primer's sugar moiety acts as an acceptor substrate for various glycosyltransferases. These enzymes sequentially add monosaccharides from sugar nucleotide donors, elongating the primer into a more complex oligosaccharide. The resulting glycosylated products are then secreted from the cell into the culture medium, from which they can be isolated and purified. colab.ws

The principle has been demonstrated with primers like Dodecyl 2-acetamide-2-deoxy-β-D-glucopyranoside (GlcNAc-C12), where the C12 alkyl chain serves as the hydrophobic tail. colab.ws In the case of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, the bulky and hydrophobic tert-butyl group fulfills this role, enabling the molecule to function as an initiator for the cellular synthesis of oligosaccharides built upon an N-acetylglucosamine core. The specific oligosaccharide structures produced depend on the enzymatic machinery of the particular cell line used. colab.ws

Table 2: Comparison of Saccharide Primers

| Primer | Hydrophilic Head | Hydrophobic Tail | Potential Oligosaccharide Products |

| tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 2-acetamido-2-deoxy-β-D-glucopyranose | tert-Butyl | Lacto/neolacto-series oligosaccharides |

| Dodecyl 2-acetamide-2-deoxy-β-D-glucopyranoside | 2-acetamido-2-deoxy-β-D-glucopyranoside | Dodecyl | Lacto/neolacto-series oligosaccharides colab.ws |

Advanced Structural and Conformational Analysis in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of glycosides in solution. It provides detailed information on the connectivity of atoms, their spatial arrangement, and the dynamic behavior of the molecule.

The stereochemistry of the anomeric center is a critical structural feature of any glycoside. In tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, this refers to the β-configuration of the bond between the anomeric carbon (C-1) and the tert-butoxy (B1229062) group. ¹H NMR spectroscopy is paramount in confirming this configuration.

The determination is primarily based on the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³JH1,H2. For a β-glucopyranoside existing in the typical ⁴C₁ chair conformation, H-1 and H-2 are in a trans-diaxial relationship. This orientation results in a large coupling constant, typically in the range of 8–10 Hz. Conversely, the corresponding α-anomer would exhibit a smaller coupling constant (around 3–4 Hz) due to an axial-equatorial relationship between H-1 and H-2. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation by showing spatial proximity between H-1 and other protons on the pyranose ring (e.g., H-3 and H-5) that are consistent with a β-linkage. researchgate.netnih.gov

| Anomeric Configuration | H-1/H-2 Relationship (in ⁴C₁ chair) | Typical ³JH1,H2 (Hz) |

|---|---|---|

| β-anomer | trans-diaxial | 8.0 - 10.0 |

| α-anomer | axial-equatorial | 3.0 - 4.0 |

The glucopyranoside ring typically adopts a stable chair conformation (⁴C₁). NMR data, including proton-proton coupling constants across the ring (H-1 to H-6), can confirm this conformation. Deviations from an ideal chair geometry, which can be influenced by bulky substituents, can be detected through changes in these coupling constants. researchgate.net

Dynamic NMR (DNMR) techniques can be employed to investigate the rotational freedom of the substituents, namely the tert-butyl aglycone and the N-acetyl group. Restricted rotation around the C-N amide bond or the C1-O glycosidic bond could, in principle, be observed as line broadening or splitting of signals at low temperatures. Such studies provide insight into the energy barriers for these conformational changes. unibas.itresearchgate.net

While tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a monosaccharide, the principles of hydrogen bond analysis are critical when it is incorporated into larger, derivatized structures like disaccharides or glycopeptides. The amide proton (N-H) of the acetamido group is a key hydrogen bond donor.

In solution, the chemical shift of this N-H proton and its temperature coefficient (dδ/dT) can indicate its involvement in hydrogen bonding. Protons engaged in strong hydrogen bonds tend to have a smaller temperature coefficient (i.e., their chemical shift changes less with temperature) compared to those exposed to the solvent. nih.gov In deuterated solvents like D₂O, the rate of N-H to N-D exchange can also be monitored by NMR to assess the solvent accessibility of the amide proton, providing indirect evidence of its participation in intramolecular hydrogen bonds. researchgate.netnih.gov

Variable temperature (VT) NMR is a powerful technique for studying reaction mechanisms by observing the species present at different temperatures. nih.gov While the target compound itself is stable, VT-NMR could be used to characterize transient intermediates in reactions where it is a substrate. For example, in glycosylation reactions, VT-NMR could help identify and characterize reactive species like oxazolinium ions or glycosyl cations formed under acidic conditions. By analyzing spectra recorded at low temperatures where such intermediates may have a longer lifetime, researchers can gain crucial insights into reaction pathways and stereochemical outcomes. unibas.it

Mass Spectrometry for Structural Confirmation of Synthesized Products

Mass spectrometry (MS) is a fundamental technique used to confirm the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This serves as a primary confirmation of its identity and purity. For tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C₁₂H₂₃NO₆), the exact mass can be compared against the experimentally measured value. Typically, the analysis is performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which keep the molecule intact and allow for the observation of molecular ions, often as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).

| Species | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₄NO₆⁺ | 278.1598 |

| [M+Na]⁺ | C₁₂H₂₃NNaO₆⁺ | 300.1418 |

| [M+K]⁺ | C₁₂H₂₃KNO₆⁺ | 316.1157 |

X-Ray Crystallography for Solid-State Conformational Studies

X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise coordinates of each atom.

This analysis yields a wealth of structural data, including:

Confirmation of Stereochemistry: Unambiguously confirms the relative and absolute stereochemistry at all chiral centers, including the anomeric carbon.

Ring Conformation: Defines the precise conformation of the pyranose ring (e.g., ⁴C₁ chair) and quantifies any distortions. researchgate.net

Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths and angles.

Torsion Angles: Details the conformation of flexible parts of the molecule, such as the orientation of the N-acetyl and tert-butyl groups. researchgate.net

Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice and identifies the network of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. nih.govresearchgate.net

While a specific crystal structure for tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is not detailed in the literature, analysis of closely related N-acetylglucosaminide structures provides expected parameters. researchgate.netnih.gov

| Parameter | Typical Finding |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁ |

| Ring Conformation | ⁴C₁ Chair |

| Glycosidic Torsion Angles (φ, ψ) | Defines aglycone orientation |

| Hydrogen Bonding | Extensive network involving OH and N-H groups |

Analysis of Pyranose Ring Distortion and Amide Bond Conformation

The conformational landscape of glycosides is complex, with the pyranose ring capable of adopting various non-planar conformations and the N-acetyl group exhibiting rotational freedom.

Pyranose Ring Conformation:

Amide Bond Conformation:

The orientation of the N-acetyl group at the C2 position is another crucial structural feature. The amide bond can exist as two planar rotamers, trans and cis, referring to the relative orientation of the carbonyl oxygen and the amide proton. NMR studies on N-acetyl-D-glucosamine have definitively identified the presence of both trans and cis conformers in aqueous solution, with the trans form being predominant (over 98% at room temperature). nih.gov The energy barrier for rotation around the amide bond is significant, leading to the existence of these stable rotamers. beilstein-journals.org It is highly probable that tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside also exhibits this conformational isomerism, with the trans conformation being the major species. The specific ratio of trans to cis rotamers could be influenced by solvent and temperature.

The conformation of the N-acetyl group is further defined by the torsion angles around the C2-N bond. Intramolecular hydrogen bonding between the amide proton and the oxygen atoms of the pyranose ring can influence the preferred orientation of this group.

Spectroscopic Characterization of Functionalized Derivatives

The functionalization of the hydroxyl groups of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, for instance through O-acetylation, leads to derivatives with altered physicochemical properties. Spectroscopic methods are indispensable for confirming the structure of these new compounds. While specific spectroscopic data for functionalized derivatives of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are not extensively published, the expected characteristic signals can be inferred from data on analogous acetylated glucosaminides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of O-acetylated derivatives.

1H NMR: The introduction of acetyl groups results in the appearance of new singlet signals in the region of δ 1.9-2.2 ppm, corresponding to the methyl protons of the acetyl groups. The chemical shifts of the pyranose ring protons are also affected, typically shifting downfield upon acetylation of the adjacent hydroxyl group. The anomeric proton (H-1) signal remains a key diagnostic peak.

13C NMR: In the 13C NMR spectrum, the carbonyl carbons of the acetyl groups introduce new resonances around δ 170 ppm. The carbons of the pyranose ring also experience shifts in their resonance frequencies upon acetylation.

| Proton/Carbon | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Protons (CH3) | 1.9 - 2.2 | ~21 |

| Pyranose Ring Protons | Downfield shift upon acetylation | Variable shifts |

| Anomeric Proton (H-1) | ~4.5 - 5.5 | ~95-105 |

| Acetyl Carbonyl (C=O) | - | ~170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is particularly useful for identifying the introduction of carbonyl functional groups.

The O-acetylation of the hydroxyl groups leads to a decrease in the intensity of the broad O-H stretching band (around 3300-3500 cm-1). spectroscopyonline.com

Concurrently, a strong, sharp absorption band appears in the region of 1735-1750 cm-1, which is characteristic of the C=O stretching vibration of the ester groups. researchgate.netresearchgate.netmdpi.com

A new band corresponding to the C-O stretching of the acetyl group also appears around 1230-1240 cm-1. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| O-H | Stretching | 3300 - 3500 (decreased intensity) |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1230 - 1240 |

| C-H (Acetyl) | Bending | ~1370 |

Mass Spectrometry (MS):

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the functionalized derivatives, aiding in the confirmation of their structure. For O-acetylated derivatives, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

The mass spectrum would show a molecular ion peak corresponding to the mass of the acetylated tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The fragmentation pattern in MS/MS experiments would likely involve the sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond. The analysis of fragment ions can help to determine the positions of the acetyl groups. nih.govarxiv.orgresearchgate.netmdpi.com

Theoretical and Computational Studies

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system, MD simulations can predict the conformational behavior of molecules, providing a detailed picture of their dynamic nature. acs.orgdiva-portal.org For carbohydrates, force fields such as CHARMM, GLYCAM, and GROMOS are commonly employed to describe the potential energy of the system. nih.gov

The conformational landscape of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside is primarily defined by the geometry of the pyranose ring, the orientation of its substituents, and the rotation around the glycosidic bond.

Pyranose Ring Conformation: The glucopyranoside ring predominantly adopts a stable ⁴C₁ chair conformation, where the bulky substituents (including the tert-butyl group at the anomeric position) are in equatorial positions to minimize steric hindrance. diva-portal.org However, MD simulations can explore less populated conformations, such as alternative chair (¹C₄) or boat/skew-boat forms, and quantify their relative energies and probabilities. nih.gov For the related methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, studies have shown the two independent molecules in the asymmetric unit of its dihydrate crystal structure assume distorted ⁴C₁ chair conformations. researchgate.net

Glycosidic Linkage: The orientation of the tert-butyl aglycone relative to the sugar ring is described by the glycosidic torsion angles, primarily φ (phi) and ψ (psi). acs.org MD simulations, particularly through the generation of two-dimensional free-energy maps (2D FEMs), can predict the most stable rotational conformations around the C1-O1 bond. acs.org These simulations account for factors like the exo-anomeric effect and steric clashes between the aglycone and the sugar ring. chemtry.in

Exocyclic Group Conformation: The conformation of the exocyclic hydroxymethyl group (-CH₂OH) at C5 is also a key feature. It typically exists in one of three staggered conformations: gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg). In the crystal structure of similar compounds, the gt conformation is often observed. researchgate.net Conformational disorder, with a mix of gg and gt conformers, has also been reported in the solid state for related chitobioside structures. nih.gov

The following table illustrates typical conformational parameters investigated through MD simulations.

| Parameter | Description | Typical Predicted Stable Conformation |

| Ring Conformation | Puckering of the pyranose ring | ⁴C₁ (Chair) |

| Glycosidic Torsion (φ) | Dihedral angle O₅-C₁-O₁-C(tert-butyl) | Varies, influenced by exo-anomeric effect |

| Exocyclic C₅-C₆ Torsion (ω) | Dihedral angle O₅-C₅-C₆-O₆ | gauche-trans (gt) or gauche-gauche (gg) |

MD simulations are crucial for understanding how glycans, such as tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, interact with proteins like lectins or enzymes. diva-portal.org These simulations can reveal the dynamics of the binding process and the key interactions that stabilize the protein-ligand complex. diva-portal.org

Computational approaches like molecular docking are first used to predict the most likely binding pose of the glycan in the protein's active site. vu.lt Following docking, MD simulations are run to refine the complex's structure and explore its conformational flexibility. diva-portal.org This allows for the analysis of:

Key Amino Acid Residues: Identifying which amino acid residues in the protein's binding pocket form significant interactions with the glycan. nih.gov

Hydrogen Bonding Networks: Mapping the dynamic network of hydrogen bonds between the glycan's hydroxyl and acetamido groups and the protein.

Conformational Changes: Observing whether the glycan or the protein undergoes conformational adjustments upon binding to achieve an optimal fit.

Binding Free Energy: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the strength of the interaction. diva-portal.org

These simulations provide an atomic-level description that is fundamental for understanding molecular recognition and for the rational design of glycomimetic drugs. diva-portal.org

Quantum Mechanical Calculations of Molecular Structure and NMR Parameters

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a high level of accuracy for calculating molecular properties. ntu.edu.sgnih.gov These methods are used to optimize molecular geometries and predict spectroscopic parameters, such as those observed in Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.ua

NMR spectroscopy is a primary tool for determining the three-dimensional structure of carbohydrates in solution. Scalar or J-coupling constants are particularly sensitive to the dihedral angles that define molecular conformation. nih.gov QM calculations can predict these J-coupling constants with high accuracy. comp-gag.org

The process involves:

Generating a set of possible low-energy conformations of the molecule using computational methods.

For each conformation, performing QM calculations (e.g., at the B3LYP/6-31G(d) level) to compute the NMR parameters, including spin-spin coupling constants (e.g., ³JH,H). nih.gov

Comparing the computationally derived, population-averaged coupling constants with experimentally measured values.

A strong correlation between the calculated and experimental data validates the predicted conformational model. dntb.gov.ua This approach is especially useful for determining the orientation of substituents and the conformation around the glycosidic bond, as described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei. comp-gag.org

The table below presents a hypothetical comparison between experimental and DFT-calculated proton-proton coupling constants for a pyranoside ring, illustrating the typical accuracy of such methods.

| Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) | Primary Dihedral Angle |

| ³JH1,H2 | 8.5 | 8.3 | H1-C1-C2-H2 |

| ³JH2,H3 | 10.2 | 10.1 | H2-C2-C3-H3 |

| ³JH3,H4 | 9.0 | 9.1 | H3-C3-C4-H4 |

| ³JH4,H5 | 9.8 | 9.6 | H4-C4-C5-H5 |

The geometry of the glycosidic linkage is not rigid and is defined by more than just the φ and ψ torsional angles. diva-portal.org The valence bond angle (e.g., C₁-O₁-Caglycone) also exhibits flexibility that is coupled to the torsional rotations. QM calculations allow for a detailed exploration of the potential energy surface of the glycosidic linkage. chemtry.in

By systematically varying the φ and ψ torsion angles and optimizing the geometry at each point, a Ramachandran-like plot for the glycoside can be constructed. These plots reveal the low-energy regions corresponding to stable conformations. nih.gov Theoretical studies have shown that steric interactions and electronic effects, such as the anomeric and exo-anomeric effects, constrain the possible values of these angles. chemtry.in For β-glycosides, the preferred conformation typically involves the aglycone projecting into the plane. chemtry.in The bulky tert-butyl group in tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside would introduce significant steric constraints, influencing the preferred ψ angle and potentially the C₁-O₁-Ctert-butyl bond angle. chemtry.in

Computational Approaches to Glycosylation Reaction Mechanism Elucidation

The formation of the glycosidic bond is a central reaction in carbohydrate chemistry. ntu.edu.sg Computational methods, especially DFT, have become powerful tools for elucidating the complex mechanisms of glycosylation reactions. ntu.edu.sg These studies provide detailed information about reaction pathways, intermediates, and transition states that are often inaccessible to direct experimental observation. ntu.edu.sg

For the synthesis of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a glycosyl donor (a derivative of 2-acetamido-2-deoxy-D-glucopyranose) reacts with tert-butanol (B103910) (the glycosyl acceptor). Computational studies can address key mechanistic questions:

Reaction Pathway: Determining whether the reaction proceeds through an Sₙ1-like mechanism (involving a dissociated oxocarbenium ion intermediate) or an Sₙ2-like mechanism (a concerted displacement).

Stereoselectivity: Explaining why the β-anomer is formed preferentially. This involves calculating the energy barriers for the transition states leading to the α and β products. The presence of the N-acetyl group at C2 can play a "neighboring group participation" role, forming an intermediate oxazolinium ion that directs the attack of the acceptor to the β-face.

Role of Catalysts: Modeling how activators or promoters (e.g., Lewis acids) facilitate the departure of the leaving group from the anomeric center of the glycosyl donor.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, providing a deep understanding of the factors that control the reaction's outcome and stereoselectivity. researchgate.net

Applications in Advanced Glycoscience Research and Beyond

Development of Glycosyl Donors and Acceptors with Tuned Reactivity

In chemical glycosylation, the nature of the glycosyl donor and acceptor is critical to the outcome of the reaction. The reactivity of these components can be "tuned" by modifying their protecting groups, which in turn influences reaction yields and stereoselectivity. rsc.orgrsc.org The tert-butyl group of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a non-participating, sterically demanding protecting group at the anomeric position.

The large steric hindrance of a tert-butyl group can play a significant role in directing the stereoselectivity of glycosylation reactions. researchgate.net This steric bulk influences the trajectory of the incoming electrophile or nucleophile, favoring specific reaction pathways. For instance, in the glycosylation of tert-butyl gentisate, the tert-butyl group was shown to be instrumental in achieving excellent site- and stereoselectivity. researchgate.net While the reactivity of an acceptor alcohol is influenced by the nature and orientation of flanking functional groups, the steric and electronic properties of the aglycone are also key. researchgate.netnih.gov By serving as a bulky, stable aglycone, the tert-butyl moiety can modulate the reactivity of the parent glycoside, making it a useful building block in the strategic synthesis of complex oligosaccharides where precise control over reaction outcomes is necessary. rsc.org

Research on Carbohydrate-Protein Recognition Mechanisms

Carbohydrate-protein interactions are fundamental to countless biological processes. Lectins, a class of proteins that bind specifically to carbohydrates, are often studied to understand these recognition events. Derivatives of N-acetylglucosamine (GlcNAc) are frequently used as haptens—small molecules that elicit an immune response only when attached to a large carrier—in inhibition assays to probe the specificity of lectin binding sites. nih.govnih.gov

The binding of lectins to their carbohydrate ligands is highly specific, often depending on the precise configuration of hydroxyl and acetamido groups on the sugar ring. thermofisher.com Hapten inhibition studies are a common method to elucidate these specificities. In such assays, various sugar derivatives compete with a standard ligand for the lectin's binding site.

Derivatives of 2-acetamido-2-deoxy-β-D-glucopyranose are frequently employed in these studies to determine the subtle differences in specificity among various lectins. nih.gov For example, studies using different glycosides of GlcNAc have been used to probe the binding pockets of lectins like Concanavalin A, and those from Lens culinaris (lentil) and Pisum sativum (pea). nih.gov By using tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a hapten, researchers can investigate how the bulky, hydrophobic tert-butyl aglycone influences binding affinity and specificity compared to other glycosides (e.g., methyl, phenyl, or nitrophenyl). This provides valuable data on the steric and hydrophobic tolerance of the lectin's carbohydrate-recognition domain (CRD), contributing to a more detailed map of the binding site architecture. eur.nlresearchgate.net

Table 1: Examples of Lectins and their Specificity for GlcNAc-related Structures This table is for illustrative purposes and shows general lectin specificities.

| Lectin | Common Abbreviation | Known Specificity |

|---|---|---|

| Wheat Germ Agglutinin | WGA | Binds to N-acetylglucosamine and N-acetylneuraminic acid (sialic acid) residues. thermofisher.com |

| Concanavalin A | Con A | Selectively binds to α-mannopyranosyl and α-glucopyranosyl residues. nih.govthermofisher.com |

| Phaseolus vulgaris Leucoagglutinin | PHA-L | Binds to branched N-glycans, specifically N-acetylglucosaminyl (1-2) mannopyranosyl residues. thermofisher.comresearchgate.net |

| Griffonia simplicifolia Isolectin B4 | GS-IB4 | Selective for terminal α-D-galactosyl residues, but other isolectins from this source bind GlcNAc. thermofisher.com |

Utilization in Enzyme Mechanism Studies

Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds. Understanding their activity and mechanism is crucial in biology and medicine. Glycoside derivatives with modified aglycones are essential tools for these investigations.

tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a potential substrate for N-acetyl-β-D-hexosaminidases (HEX), enzymes that cleave terminal N-acetylglucosamine and N-acetylgalactosamine residues. wikipedia.orgmdpi.comnih.gov The activity of these enzymes is often assayed using synthetic substrates that release a chromogenic or fluorogenic product upon cleavage, such as p-nitrophenol or 4-methylumbelliferone. wikipedia.orgnih.govcaymanchem.com

While tert-butanol (B103910) is not chromogenic or fluorogenic, its release can be monitored by other methods like gas chromatography (GC) or specific enzymatic assays. Using the tert-butyl derivative allows researchers to study the enzyme's tolerance for bulky, hydrophobic aglycones at the active site. Comparing the hydrolysis rates (Km and Vmax) of the tert-butyl glycoside with other alkyl or aryl glycosides provides insight into the steric and electronic requirements of the enzyme's catalytic mechanism. wikipedia.org This information is valuable for designing specific inhibitors or activity-based probes for these enzymes. nih.gov

Table 2: Common Substrates for N-acetyl-β-D-hexosaminidase (HEX) Assays

| Substrate | Aglycone Released | Detection Method |

|---|---|---|

| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | p-Nitrophenol | Colorimetric (Absorbance at ~400 nm) nih.gov |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | 4-Methylumbelliferone | Fluorometric (Ex: ~360 nm, Em: ~445 nm) caymanchem.com |

| tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside | tert-Butanol | Chromatographic (e.g., GC) or subsequent enzymatic assay |

In the field of activity-based proteomics, small molecules known as activity-based probes (ABPs) are used to tag and monitor enzyme activity within complex biological systems. nih.gov These probes often consist of a recognition element, a reactive group, and a reporter tag (e.g., a fluorophore or biotin). A substrate that is processed by a specific enzyme can be adapted into a monitoring tool. For instance, fusing a protein of interest to a glycosidase allows its detection through the enzyme's activity on a specific substrate. researchgate.net

While not a traditional ABP, tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used as a simple substrate to monitor the presence and activity of a corresponding glycosidase tag. The simplicity of the tert-butyl group offers a clean system for studying enzymatic activity without the potential interference that larger, more complex reporter groups might introduce. Its use in such a system would depend on a sensitive and specific method for detecting the released tert-butanol.

Exploration in Materials Science for Glycopolymers and Glyconanomaterials

Glycopolymers—synthetic polymers with pendant carbohydrate moieties—and glyconanomaterials are of great interest for biomedical applications due to their ability to mimic the glycocalyx and interact with biological systems in a specific manner. researchgate.netnih.gov The synthesis of these materials often involves the polymerization of sugar-containing monomers or the post-polymerization modification of an activated polymer backbone. researchgate.net

The tert-butyl group is commonly used in polymer chemistry, for example, in the form of tert-butyl acrylate, which can be polymerized via controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). cmu.edu The resulting poly(tert-butyl acrylate) can then be modified. This precedent suggests that a monomer derived from tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside could potentially be incorporated into polymerization schemes.

Furthermore, the synthesis of gold glyconanoparticles often utilizes thiolated sugar ligands that self-assemble on the gold surface. researchgate.netresearchgate.net A derivative of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, functionalized with a thiol linker, could be explored for the creation of novel glyconanoparticles. The tert-butyl group's stability and hydrophobicity might impart unique assembly characteristics or properties to the resulting nanomaterials, making it a target for exploration in this expanding field.

Research on Amphipathic Properties for Research Applications (e.g., micelles, surface activity)

The amphipathic nature of a molecule is determined by the presence of both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) moiety. In the case of alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, the N-acetylglucosamine headgroup constitutes the hydrophilic portion, while the alkyl chain serves as the hydrophobic tail. The size and structure of this alkyl group are critical in defining the molecule's behavior in aqueous solutions.

Studies on analogous compounds, such as alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, have demonstrated that the length of the alkyl chain significantly influences their surface properties. researchgate.net Generally, an increase in the length of the linear alkyl chain leads to a decrease in the critical micelle concentration (CMC), the concentration at which molecules begin to form micelles, and a greater reduction in surface tension. researchgate.net This is attributed to the increased hydrophobic interactions between the longer alkyl chains, which drives the formation of aggregates to minimize contact with water. researchgate.net

The tert-butyl group is a short, branched alkyl chain. While it is hydrophobic, its bulky and compact structure may hinder the efficient packing required for the formation of stable micelles. This structural hindrance could result in a significantly higher CMC compared to its linear-chain counterparts, or it may not form micelles at all in concentrations typically studied for surfactant behavior. Without dedicated research on tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside, any discussion of its specific amphipathic properties, including data on CMC or surface tension reduction, remains speculative.

Further empirical investigation is necessary to fully characterize the surface activity and potential for micelle formation of tert-Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside and to determine its utility in research applications that rely on these amphipathic properties.

Future Directions in Research on Tert Butyl 2 Acetamido 2 Deoxy β D Glucopyranoside

Development of Novel and Highly Stereoselective Synthetic Routes

The synthesis of glycosides presents a significant challenge in carbohydrate chemistry, primarily centered on controlling the stereochemistry of the newly formed glycosidic bond. For 2-acetamido-2-deoxy-β-D-glucopyranosides, the 1,2-trans configuration is desired, and the N-acetyl group at the C-2 position can provide neighboring group participation to favor the formation of the β-anomer. However, achieving high yields and exclusive stereoselectivity remains a key objective.

Future synthetic research is moving beyond traditional methods toward more efficient and greener alternatives. Key areas of development include:

Enzymatic Synthesis: Glycosynthases, engineered glycosidases that catalyze the formation of glycosidic bonds without hydrolysis, offer a promising route. nih.gov These enzymatic methods proceed under mild conditions (neutral pH, room temperature) and can offer absolute stereoselectivity, eliminating the need for extensive protecting group manipulations common in chemical synthesis. nih.gov Research will likely focus on identifying or engineering novel glycosynthases that can efficiently utilize tert-butanol (B103910) as an acceptor to synthesize the target compound directly.